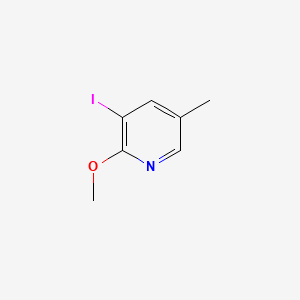

3-Iodo-2-methoxy-5-methylpyridine

Description

Established and Evolving Synthetic Routes

Traditional synthetic routes have laid the groundwork for producing 3-Iodo-2-methoxy-5-methylpyridine, while ongoing research seeks to refine these methods for improved efficiency and selectivity.

The initial steps in synthesizing the target compound often involve halogenation of a pyridine (B92270) derivative. For instance, 2-chloro-5-methylpyridine (B98176) can be prepared from 2-oxo-5-methyl-5,6-dihalopiperidine by reaction with a chlorinating agent like phosphorus oxychloride or phosgene (B1210022) at elevated temperatures. google.com This dihalopiperidine precursor can be obtained through the halogenation of a dihydropyridone. google.comepo.org Another approach involves the bromination of 2-methoxy-6-methylpyridine (B1310761) to selectively yield 5-bromo-2-methoxy-6-methylpyridine. tandfonline.com These halogenated pyridines serve as crucial intermediates for further functionalization.

A notable example is the synthesis of 2-chloro-5-methylpyridine, which is a precursor for many pyridine derivatives. This process can start from a dihydropyridone, which is first halogenated to form a dihalo compound. epo.org Subsequent dehydrohalogenation and chlorination yield the desired 2-chloro-5-methylpyridine. epo.org

| Starting Material | Reagents | Product | Yield | Reference |

| 2-hydroxy-6-methylpyridine | Br₂, AcONa, AcOH | 5-bromo-6-methyl-2-pyridone | 40% | tandfonline.com |

| 5-bromo-6-methyl-2-pyridone | O-Methylation | 5-bromo-2-methoxy-6-methylpyridine | 94% | tandfonline.com |

| 2-amino-6-methylpyridine | - | 5-bromo-2-methoxy-6-methylpyridine | 37% (overall) | tandfonline.com |

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in pyridine chemistry, enabling the introduction of various functional groups. wikipedia.org In the context of synthesizing precursors for this compound, SNAr reactions are pivotal. For example, a methoxy (B1213986) group can be introduced onto the pyridine ring via nucleophilic substitution of a halide. The reactivity of pyridines in SNAr reactions is enhanced when electron-withdrawing groups are present at the ortho or para positions, as this helps to stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orglibretexts.org

A common precursor, 2-methoxy-5-methylpyridine (B82227), can be synthesized through various routes. One method involves the reaction of 3-dichloromethyl-pyridine with sodium methoxide (B1231860) in methanol. google.com Another pathway starts from 2-amino-5-methylpyridine (B29535), which can be converted to 2-hydroxy-5-methylpyridine (B17766) via diazotization, followed by methylation to yield the methoxy derivative. orgsyn.org

The synthesis of 2-amino-5-methylpyridine itself can be achieved by reacting 3-methyl-pyridine with sodium amide. google.com More advanced methods involve the reaction of 3-methyl-pyridine 1-oxide with a trialkylamine and an electrophilic compound, followed by reaction with hydrogen bromide. google.com

| Precursor | Reaction Type | Reagents | Product | Reference |

| 3-dichloromethyl-pyridine | Nucleophilic Substitution | Sodium methoxide, Methanol | 2-methoxy-5-methoxymethylpyridine | google.com |

| 2-amino-5-methylpyridine | Diazotization | NaNO₂, H₂SO₄ | 2-hydroxy-5-methylpyridine | orgsyn.org |

| 3-methyl-pyridine | Amination | Sodium amide | 2-amino-5-methylpyridine | google.com |

The final and most critical step in the synthesis is the regioselective introduction of an iodine atom at the 3-position of the 2-methoxy-5-methylpyridine ring. The directing effects of the existing methoxy and methyl groups play a crucial role in determining the position of iodination. Electrophilic iodination is a common method, employing reagents like N-iodosuccinimide (NIS) or molecular iodine (I₂) in the presence of an activating agent. nih.gov

For instance, the iodination of 3-methoxy-6-methylpyridine with potassium iodide and iodine in a tetrahydrofuran (B95107) solution has been shown to yield 2-iodo-3-methoxy-6-methylpyridine. nih.gov In another example, direct C-H iodination of pyridines can be achieved using radical-based protocols, leading to C3 and C5 iodination. rsc.org The choice of iodinating agent and reaction conditions is critical to favor the desired 3-iodo isomer over other potential products. The use of silver salts, such as silver sulfate (B86663) (Ag₂SO₄), in conjunction with iodine can also facilitate regioselective iodination. nih.gov

| Substrate | Iodinating Agent | Conditions | Product | Yield | Reference |

| 3-methoxy-6-methylpyridine | KI, I₂ | THF, NaHCO₃, H₂O | 2-iodo-3-methoxy-6-methylpyridine | 89.7% | nih.gov |

| 2-methoxy-5-methylpyridine | NIS, H₂SO₄ | CHCl₃, 25°C | 4-Iodo-2-methoxy-5-methylpyridine | - | |

| 3,5-dichlorophenol | NaH/I₂ | - | 3,5-dichloro-2-iodophenol | Moderate | nih.gov |

Sustainable and Advanced Synthetic Approaches

In line with the principles of green chemistry, modern synthetic methodologies aim to reduce environmental impact and improve efficiency. This has led to the exploration of microwave-assisted synthesis and flow chemistry for the preparation of this compound and its precursors.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. rsc.orgmdpi.com The application of microwave irradiation can be particularly beneficial for the synthesis of heterocyclic compounds like pyridine derivatives. rsc.org While specific microwave-assisted protocols for the direct synthesis of this compound are not extensively documented in the provided results, the successful application of this technology to similar heterocyclic systems suggests its potential. nih.govresearchgate.net For example, microwave irradiation has been used for the synthesis of N-heterocycles, significantly improving reaction times and efficiency. rsc.org

Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. nih.govuc.pt This technology is increasingly being adopted for the synthesis of active pharmaceutical ingredients and their intermediates. nih.gov The synthesis of pyridine derivatives has been successfully demonstrated using flow chemistry. For example, a continuous flow system using a packed column of Raney® nickel has been employed for the α-methylation of pyridines. mdpi.com Although a specific flow chemistry process for this compound is not detailed in the search results, the modular nature of flow systems allows for the sequential execution of the necessary reaction steps, such as halogenation, nucleophilic substitution, and iodination, in a continuous manner. uc.pt This approach holds significant promise for the efficient and sustainable production of this important chemical compound.

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-2-methoxy-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO/c1-5-3-6(8)7(10-2)9-4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPEWLACJKQHYTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673571 | |

| Record name | 3-Iodo-2-methoxy-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203499-63-1 | |

| Record name | 3-Iodo-2-methoxy-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Iodo 2 Methoxy 5 Methylpyridine

3 Green Chemistry Principles in Synthetic Design and Optimization

The application of green chemistry principles to the synthesis of 3-iodo-2-methoxy-5-methylpyridine is crucial for developing more sustainable and environmentally benign manufacturing processes. Traditional synthetic routes for halogenated pyridines often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. By contrast, a green chemistry approach seeks to minimize the environmental impact by focusing on aspects such as atom economy, waste reduction, energy efficiency, and the use of safer chemicals.

The design of greener synthetic methodologies for this compound can be approached by evaluating and optimizing existing routes or by developing entirely new pathways. Key areas for improvement include the choice of iodinating agents, the selection of solvents, the use of catalytic systems, and the implementation of energy-efficient reaction conditions.

Solvent selection is another critical factor. Many classical iodination reactions are carried out in chlorinated solvents, which are toxic and environmentally harmful. acsgcipr.org The principles of green chemistry encourage the use of safer, more benign solvents such as water, ethanol, or acetone. acsgcipr.orgmanac-inc.co.jp In some cases, reactions can be designed to be performed under solvent-free conditions, for example, through mechanochemistry (solid-state grinding), which can significantly reduce the environmental footprint of the process.

Energy consumption can be minimized by exploring alternative energy sources, such as microwave irradiation. nih.gov Microwave-assisted synthesis has been shown to accelerate reaction rates, often leading to higher yields in shorter timeframes and under milder conditions compared to conventional heating. nih.govacs.org

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and sustainable. The following data table provides a comparative analysis of a plausible traditional synthetic approach versus a greener, optimized methodology, highlighting key green chemistry metrics.

Interactive Data Table: Comparison of

| Metric | Traditional Synthesis (Multi-step Diazotization) | Greener Synthesis (Catalytic Direct Iodination) |

| Starting Material | 2-Chloro-5-methylpyridine (B98176) | 2-Methoxy-5-methylpyridine (B82227) |

| Key Steps | 1. Nitration2. Reduction3. Diazotization4. Iodination | 1. Direct C-H Iodination |

| Iodinating Agent | Potassium Iodide (in diazotization) | Molecular Iodine with a catalytic oxidant |

| Solvent(s) | Sulfuric Acid, Acetic Acid, Water acsgcipr.org | Ethanol or solvent-free |

| Catalyst | None (stoichiometric reagents) | e.g., Palladium-based or other transition metal catalyst |

| Energy Input | High (elevated temperatures for several steps) | Lower (potentially microwave-assisted) |

| Atom Economy | Low | High |

| E-Factor (Waste/Product) | High | Low |

| Overall Yield | Moderate (often <60% over multiple steps) acsgcipr.org | Potentially High (>80%) |

| Environmental Impact | Use of strong acids, generation of nitrogen gas and other byproducts. | Reduced solvent use, cleaner byproducts (e.g., water). |

Detailed research findings indicate that the multi-step synthesis of related iodo-pyridines, such as the 4-iodo isomer, involves several stages that are not ideal from a green chemistry perspective. acsgcipr.orgacs.org The initial nitration step typically uses a mixture of nitric acid and sulfuric acid at high temperatures. This is followed by a reduction, often using iron powder in acetic acid, which generates significant iron-containing waste. The subsequent diazotization with sodium nitrite (B80452) and an acid at low temperatures, followed by reaction with potassium iodide, adds further complexity and potential hazards. acsgcipr.orgacs.org

In contrast, a greener approach would focus on the direct iodination of the more readily available precursor, 2-methoxy-5-methylpyridine. Research into the direct C-H functionalization of pyridines is an active area. mdpi.com While a specific catalyst for the direct C-3 iodination of this particular substrate may still be under development, the principles are well-established. Such a reaction would likely employ a transition metal catalyst to activate the C-H bond, allowing for regioselective iodination with a less reactive iodine source under milder conditions. This would significantly improve the atom economy and reduce the number of synthetic steps, thereby minimizing waste and energy consumption. The use of techniques like microwave-assisted organic synthesis could further enhance the efficiency of such a process, leading to a truly greener route to this compound. nih.govacs.org

Advanced Reactivity and Mechanistic Investigations of 3 Iodo 2 Methoxy 5 Methylpyridine

Transition Metal-Catalyzed Cross-Coupling Reactions

The iodinated pyridine (B92270) core of 3-iodo-2-methoxy-5-methylpyridine is particularly amenable to cross-coupling reactions catalyzed by transition metals, most notably palladium. These reactions leverage a catalytic cycle that typically involves oxidative addition of the aryl iodide to a low-valent palladium complex, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the final product and regenerate the catalyst. The specific nature of the coupling partners and catalysts dictates the type of bond formed.

Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions

The construction of new carbon-carbon bonds is a cornerstone of modern organic synthesis. For this compound, palladium catalysis offers several powerful methods to achieve this transformation, coupling the pyridine scaffold with a diverse range of carbon-based nucleophiles.

Typically, the reaction is catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), in the presence of a phosphine (B1218219) ligand and a base. The choice of ligand, base, and solvent is critical for achieving high yields.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Iodopyridines

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 eq) | Toluene/EtOH/H₂O | 100 | High |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ (2 eq) | Dioxane | 100 | Moderate to High |

Note: This table represents typical conditions for similar substrates and serves as a predictive model for the reactivity of this compound. Actual yields may vary.

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, creating valuable alkynyl-substituted aromatic compounds. This reaction typically employs a dual catalytic system of palladium and copper(I). For this compound, a Sonogashira reaction would introduce an alkynyl moiety at the 3-position.

The mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center. The reaction is generally carried out under mild, basic conditions, often using an amine base like triethylamine (B128534) or diisopropylamine, which also serves as the solvent in some cases.

Table 2: Plausible Conditions for Sonogashira Coupling of this compound

| Alkyne Partner | Palladium Catalyst (mol%) | Copper(I) Co-catalyst (mol%) | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | Et₃N | THF or DMF | Room Temp to 60 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | DIPA | Toluene | 50-70 |

Note: This table is based on general procedures for Sonogashira couplings of aryl iodides and provides a framework for potential reaction conditions with this compound.

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. This method is known for its high functional group tolerance and the ability to form C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp)–C(sp²) bonds. For this compound, a Negishi coupling would offer a pathway to introduce alkyl, aryl, or vinyl substituents.

The organozinc reagents can be prepared in situ or as stable solutions. google.com The reactivity of the C-I bond in this compound makes it a suitable electrophile for this transformation. google.com

While specific experimental data for the Negishi coupling of this compound is not detailed in available literature, the general principles of the reaction with other halopyridines are well-established. google.com

Table 3: General Parameters for Negishi Coupling of Halopyridines

| Organozinc Reagent | Palladium Catalyst | Ligand | Solvent |

|---|---|---|---|

| Aryl-ZnCl | Pd(PPh₃)₄ | Triphenylphosphine | THF |

| Alkyl-ZnBr | Pd(dba)₂ | SPhos or XPhos | Dioxane or Toluene |

Note: This table outlines common components for Negishi couplings and is predictive for this compound.

Beyond the major named reactions, other palladium-catalyzed C-C bond-forming reactions could potentially be applied to this compound. The Heck reaction , for instance, couples aryl halides with alkenes. In this case, this compound could be reacted with an alkene like styrene (B11656) or an acrylate (B77674) ester in the presence of a palladium catalyst and a base to form a new vinyl-substituted pyridine.

Another possibility is the Stille reaction , which utilizes organotin reagents. Although less common now due to the toxicity of tin compounds, it is a powerful C-C bond-forming method that could be applied to this compound.

Palladium-Catalyzed Carbon-Heteroatom Bond Forming Reactions

The formation of carbon-heteroatom bonds, particularly C-N bonds, is of great importance in the synthesis of pharmaceuticals and other biologically active molecules. The Buchwald-Hartwig amination is the preeminent method for this transformation, coupling an aryl halide with an amine in the presence of a palladium catalyst.

For this compound, this reaction would provide a direct route to 3-amino-2-methoxy-5-methylpyridine derivatives. The reaction typically requires a palladium precatalyst, a specialized phosphine ligand, and a strong base.

Table 4: Prospective Conditions for Buchwald-Hartwig Amination of this compound

| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃ (1-2) | Xantphos (2-4) | NaOtBu | Toluene or Dioxane | 80-110 |

| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 |

Note: This table is based on established protocols for the Buchwald-Hartwig amination of aryl iodides and suggests suitable conditions for this compound.

Copper-Catalyzed Coupling Reactions (e.g., Ullmann, Chan-Lam)

Copper-catalyzed reactions represent an older but still highly relevant class of cross-coupling reactions, often offering a more economical alternative to palladium.

The Ullmann condensation traditionally involves the coupling of an aryl halide with a nucleophile (alcohols, amines, thiols) using stoichiometric amounts of copper powder at high temperatures. wikipedia.org Modern variations use catalytic amounts of soluble copper(I) salts, such as CuI, often in the presence of a ligand like phenanthroline. wikipedia.org The reaction of this compound with an amine (a Goldberg reaction, a variant of the Ullmann condensation) or an alcohol would proceed via a copper(I) amide or alkoxide intermediate. wikipedia.orgucf.edu Aryl iodides are the most reactive substrates for this transformation. wikipedia.org

The Chan-Lam coupling reaction is a significant advancement, allowing the copper-catalyzed formation of C-N and C-O bonds between boronic acids and amines or alcohols. wikipedia.orgorganic-chemistry.org Unlike the Ullmann reaction, which uses an aryl halide, the Chan-Lam coupling typically employs an arylboronic acid as the aryl source. wikipedia.org However, variants that couple aryl halides directly are known. A key advantage of the Chan-Lam reaction is that it can often be performed at room temperature and open to the air, using copper(II) acetate (B1210297) as the catalyst. wikipedia.org The mechanism is thought to involve a Cu(III) intermediate that undergoes reductive elimination to form the product. organic-chemistry.org For this compound, a Chan-Lam type reaction would likely involve its conversion to the corresponding pyridineboronic acid first. sigmaaldrich.com

Table 2: Comparison of Copper-Catalyzed Coupling Reactions

| Reaction | Aryl Source | Nucleophile | Copper Source | Conditions | Reference |

| Ullmann | Aryl Halide (Ar-I) | Amine, Alcohol | Cu(I) salts (e.g., CuI) | High temp, often with ligand | wikipedia.orgorganic-chemistry.org |

| Chan-Lam | Arylboronic Acid | Amine, Alcohol | Cu(II) salts (e.g., Cu(OAc)₂) | Room temp, air | wikipedia.orgorganic-chemistry.org |

Nickel-Catalyzed Transformations

Nickel, being more earth-abundant and less expensive than palladium, has emerged as a powerful catalyst for cross-coupling reactions. nih.gov Nickel-catalyzed transformations can often couple less reactive electrophiles, such as aryl chlorides, but are also highly effective for aryl iodides like this compound.

Nickel-catalyzed aminations, analogous to the Buchwald-Hartwig reaction, have been developed and can be highly efficient. nih.gov Furthermore, nickel is particularly effective in cross-electrophile coupling reactions, where two different electrophiles are coupled in the presence of a reducing agent (like zinc or manganese metal). wisc.edu For example, this compound could potentially be coupled with another aryl halide. Mechanistic studies suggest that for some heteroaryl substrates, nickel catalysis can be inhibited by the formation of stable, inactive dimeric nickel species, particularly with α-halo-N-heterocycles. rsc.org However, the 3-iodo substitution pattern of the target compound makes it a suitable candidate for many nickel-catalyzed processes.

Mechanistic Studies of C-I Bond Activation and Catalytic Cycles

The critical first step in palladium, nickel, and copper-catalyzed cross-coupling reactions of this compound is the activation of the C-I bond. This typically occurs through an oxidative addition step. wikipedia.org

In a palladium-catalyzed cycle (e.g., Buchwald-Hartwig), a low-valent Pd(0) species, stabilized by phosphine ligands, reacts with the C-I bond of the pyridine. This breaks the C-I bond and forms a new organopalladium(II) complex. The iodine atom and the pyridine ring are now both bonded to the palladium center. This oxidative addition is generally the rate-determining step of the catalytic cycle. The subsequent steps involve coordination of the nucleophile (amine), deprotonation by a base to form a Pd(II)-amido complex, and finally, reductive elimination , which forms the new C-N bond and regenerates the active Pd(0) catalyst. wikipedia.org

In copper-catalyzed Ullmann-type reactions , the mechanism is thought to involve the formation of a copper(I) nucleophile (e.g., a copper(I) amide). This species then reacts with the aryl iodide in what can be viewed as a metathesis reaction or a process involving oxidative addition to form a transient Cu(III) intermediate, which then undergoes reductive elimination. wikipedia.orgorganic-chemistry.org

Nickel-catalyzed cycles are similar to those of palladium, involving Ni(0)/Ni(II) or sometimes Ni(I)/Ni(III) redox cycles. The oxidative addition of the C-I bond to a Ni(0) complex initiates the process, followed by transmetalation (in Suzuki-type couplings) or reaction with a nucleophile, and reductive elimination to furnish the product. wisc.edursc.org

Directed Metalation and Halogen-Metal Exchange Reactions

In addition to transition-metal-catalyzed couplings, the substituents on the pyridine ring allow for regioselective functionalization through metalation reactions.

Regioselective Deprotonation via Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful technique for the regioselective deprotonation of aromatic and heteroaromatic rings. It utilizes a directing group (DG) that coordinates to an organolithium base (like n-butyllithium), delivering the base to a proximate C-H bond. In this compound, the 2-methoxy group is a potent directing group. This group will direct lithiation to one of the adjacent, or ortho, positions.

The two positions ortho to the methoxy (B1213986) group are C3 and the pyridine nitrogen. Since C3 is already substituted with iodine, deprotonation is not possible there. The pyridine nitrogen itself also acts as a directing group, favoring deprotonation at the C2 and C6 positions. The methoxy group at C2 reinforces the acidity of the C-H bond at the C6 position. The C4 position is also available for deprotonation, influenced by both the pyridine nitrogen and the methoxy group. However, the combined directing effect of the pyridine nitrogen and the powerful 2-methoxy group strongly favors deprotonation at the C6 position . The resulting aryllithium species can then be trapped with various electrophiles (e.g., aldehydes, alkyl halides, CO₂) to introduce a new substituent at this position with high regioselectivity.

Halogen-Metal Exchange

An alternative to C-H activation is the halogen-metal exchange reaction. This reaction is particularly efficient for aryl iodides and bromides. wikipedia.org Treating this compound with a strong organolithium base, typically n-butyllithium or t-butyllithium, at very low temperatures (e.g., -78 °C to -100 °C) can result in the exchange of the iodine atom for a lithium atom. wikipedia.orgtcnj.edu

This process is generally very fast and kinetically controlled, allowing for the formation of the 2-methoxy-5-methyl-3-lithiopyridine intermediate. tcnj.edu This lithiated species is a potent nucleophile and can be reacted with a wide range of electrophiles to introduce functionality specifically at the C3 position, a position not accessible via the DoM reaction described above. The ability to perform this exchange at low temperatures is crucial to prevent side reactions, such as the organolithium reagent attacking the electrophilic pyridine ring or other functional groups. tcnj.edu

Halogen-Lithium and Halogen-Magnesium Exchange Processes

Halogen-metal exchange reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these processes allow for the generation of highly reactive organometallic intermediates that can be trapped with various electrophiles.

Halogen-Lithium Exchange:

The carbon-iodine bond in this compound is susceptible to cleavage by organolithium reagents, such as n-butyllithium or t-butyllithium, to generate the corresponding lithiated pyridine. This exchange is typically rapid, even at low temperatures, due to the high reactivity of the organolithium reagent and the polarizability of the C-I bond. The rate of exchange generally follows the trend I > Br > Cl > F. princeton.edu The resulting organolithium species is a potent nucleophile and can react with a wide array of electrophiles.

The mechanism of lithium-halogen exchange is complex and can involve either a nucleophilic attack on the halogen atom (the "ate" complex mechanism) or a single-electron transfer (SET) pathway, leading to radical intermediates. princeton.edu The operative mechanism can be influenced by factors such as the solvent, temperature, and the nature of the organolithium reagent. princeton.edu For instance, less coordinating solvents may favor the SET pathway. princeton.edu

Halogen-Magnesium Exchange:

The halogen-magnesium exchange offers a milder alternative to the use of organolithium reagents, often exhibiting greater functional group tolerance. sigmaaldrich.comharvard.edu Reagents like isopropylmagnesium chloride (i-PrMgCl) or isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) are commonly employed. clockss.org The use of i-PrMgCl·LiCl has been shown to be particularly effective for the exchange of less reactive aryl and heteroaryl bromides and can tolerate a broad spectrum of sensitive functional groups. clockss.org

The rate of magnesium-halogen exchange is influenced by the electronic properties of the aromatic ring; electron-deficient systems undergo exchange more readily. harvard.educlockss.org The presence of ortho-directing groups can also accelerate the reaction. harvard.edu While the exchange of iodoarenes is generally efficient, the exchange of bromoarenes is significantly slower. The reaction is typically performed in ethereal solvents like tetrahydrofuran (B95107) (THF). harvard.edu

Table 1: Comparison of Halogen-Lithium and Halogen-Magnesium Exchange

| Feature | Halogen-Lithium Exchange | Halogen-Magnesium Exchange |

| Reagent | n-BuLi, t-BuLi | i-PrMgCl, i-PrMgCl·LiCl |

| Reactivity | Highly reactive, less functional group tolerant | Milder, more functional group tolerant |

| Rate (vs. Halogen) | I > Br > Cl | I > Br |

| Mechanism | "Ate" complex or SET | Generally considered nucleophilic |

| Solvent | Ethereal solvents (e.g., THF, Et₂O) | THF |

Halogen Dance Reactions and Their Synthetic Utility

The "halogen dance" is a fascinating rearrangement reaction where a halogen atom migrates from its initial position on an aromatic or heteroaromatic ring to a different position, typically under the influence of a strong base. clockss.orgresearchgate.net This base-catalyzed halogen migration, also known as halogen scrambling or BCHD (base-catalyzed halogen dance), provides a powerful method for the synthesis of substituted heterocycles that might be difficult to access through conventional methods. clockss.orgresearchgate.netresearchgate.net

In the context of pyridines, halogen migrations were first observed in the 1960s. clockss.orgresearchgate.net The reaction is usually initiated by deprotonation of the ring by a strong base, such as lithium diisopropylamide (LDA), to form a carbanion. This is followed by an intramolecular halogen transfer. The driving force for the migration is often the formation of a more stable carbanion intermediate. The methoxy group in this compound can act as a directing metalating group (DMG), influencing the site of deprotonation and subsequent halogen migration. clockss.orgresearchgate.net

The halogen dance can involve 1,2-, 1,3-, and even 1,4-shifts of the halogen atom. clockss.org While fluorine and chlorine are generally poor migrating groups, bromine and iodine are more labile and readily participate in these rearrangements. clockss.org The synthetic utility of this reaction lies in its ability to introduce functional groups at positions that are not directly accessible through classical metalation or substitution reactions. clockss.org For instance, a halogen dance can be followed by trapping the newly formed organometallic species with an electrophile, leading to a diverse range of polysubstituted pyridines. clockss.orgresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic and heteroaromatic rings. In this process, a nucleophile displaces a leaving group on the ring. The pyridine ring, being electron-deficient, is particularly susceptible to SNAr reactions, especially when activated by electron-withdrawing groups.

Influence of Electronic and Steric Factors on SNAr Reactivity

The reactivity of this compound in SNAr reactions is governed by a combination of electronic and steric factors. The electron-withdrawing nature of the pyridine nitrogen atom deactivates the ring towards electrophilic attack but activates it for nucleophilic attack, particularly at the 2- and 4-positions (ortho and para to the nitrogen). stackexchange.com This is because the negative charge in the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, leading to greater stabilization. stackexchange.com

In this compound, the iodine atom at the 3-position is the leaving group. The methoxy group at the 2-position is an electron-donating group, which would generally be expected to decrease the rate of SNAr. However, its position relative to the leaving group and the nitrogen atom is crucial. The methyl group at the 5-position has a minor electronic effect but can exert steric hindrance.

The nature of the leaving group also plays a significant role. Contrary to SN1 and SN2 reactions where iodide is typically the best leaving group, in many SNAr reactions, fluoride (B91410) is the best leaving group. youtube.com This is because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by a more polarized carbon-halogen bond. youtube.com

Exploration of Concerted and Stepwise Mechanisms

The mechanism of SNAr reactions is typically a two-step process involving an addition-elimination pathway. youtube.combyjus.com In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.comyoutube.com In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.

However, recent studies have shown that concerted SNAr mechanisms, where bond formation and bond cleavage occur simultaneously, are also possible, particularly in certain heterocyclic systems. acs.org For this compound, the predominant mechanism is likely the stepwise addition-elimination pathway, given the general understanding of SNAr reactions on pyridine rings. The stability of the Meisenheimer-type intermediate, which can delocalize the negative charge onto the ring nitrogen, strongly favors this stepwise process. stackexchange.com

Role of Electron-Withdrawing Groups on Reactivity

The presence of electron-withdrawing groups (EWGs) on the aromatic ring dramatically increases the rate of SNAr reactions. youtube.combyjus.commasterorganicchemistry.com These groups help to stabilize the negatively charged Meisenheimer intermediate through resonance and/or inductive effects. youtube.commasterorganicchemistry.com The more EWGs present, and the more effectively they can delocalize the negative charge, the faster the reaction. masterorganicchemistry.com

For SNAr reactions on a pyridine ring, the nitrogen atom itself acts as a powerful electron-withdrawing feature. stackexchange.com The placement of additional EWGs ortho or para to the leaving group further enhances reactivity by providing additional resonance stabilization for the intermediate. byjus.com In the case of this compound, while it lacks strong traditional EWGs like a nitro group, the inherent electron-deficient nature of the pyridine ring is the primary driver for its SNAr reactivity.

Radical Reactions and Photoredox Catalysis

In recent years, visible-light photoredox catalysis has emerged as a powerful tool for the generation of radicals under mild conditions, enabling a wide range of chemical transformations. acs.orgprinceton.edusigmaaldrich.com This methodology can be applied to activate substrates like this compound for radical-based reactions.

Photoredox catalysis typically involves a photocatalyst, such as a ruthenium or iridium complex, that absorbs visible light and becomes photoexcited. acs.orgprinceton.edu This excited-state catalyst can then engage in single-electron transfer (SET) processes with a substrate. In the case of an aryl iodide like this compound, the photocatalyst can either be reduced by an electron donor and then reduce the aryl iodide, or it can be oxidized by an electron acceptor and then oxidize a species that can interact with the aryl iodide.

The reduction of an aryl iodide generates a radical anion, which can then fragment to produce an aryl radical and an iodide anion. This aryl radical, the 2-methoxy-5-methylpyridin-3-yl radical, is a highly reactive intermediate that can participate in various bond-forming reactions, such as addition to alkenes or alkynes, or cross-coupling reactions. nih.govescholarship.org

Alternatively, photoredox catalysis can be used to generate other radical species in the presence of this compound, leading to its functionalization. The mild conditions of photoredox catalysis make it compatible with a wide range of functional groups, offering a complementary approach to traditional ionic and transition-metal-catalyzed methods for the modification of this important heterocyclic scaffold. acs.orgprinceton.edu

Visible Light-Mediated Photoredox Transformations

Visible light photoredox catalysis is a powerful methodology in modern organic synthesis that utilizes a photocatalyst to convert visible light into chemical energy, facilitating redox reactions. acs.org Typically, a photocatalyst, such as a ruthenium or iridium polypyridyl complex, absorbs a photon, promoting it to an excited state. acs.orgrsc.org This excited state is both a stronger oxidant and a stronger reductant than the ground state, enabling it to engage in single electron transfer (SET) with a substrate. acs.org For an iodo-substituted heterocycle like This compound , a plausible, though unconfirmed, transformation would involve the photocatalyst transferring an electron to the pyridine derivative, leading to the cleavage of the carbon-iodine bond and the formation of a pyridyl radical. This reactive intermediate could then participate in various bond-forming reactions. However, specific studies detailing such transformations for This compound are not available.

Single Electron Transfer (SET) Mechanisms in Radical Chemistry

Single Electron Transfer (SET) is a fundamental step in many radical reactions, including those initiated by photoredox catalysis. researchgate.netnih.gov The process involves the transfer of a single electron to or from a molecule, generating a radical ion. researchgate.net In the context of an iodo-substituted pyridine, an SET event could initiate a radical cascade. For instance, reduction of the molecule via SET would lead to a radical anion, which could then fragment to release an iodide anion and a pyridyl radical. Conversely, oxidation via SET would generate a radical cation. The subsequent reactivity would be dictated by the nature of this radical intermediate and the other reagents present in the reaction mixture. Mechanistic investigations into the specific SET processes involving This compound have not been reported in the literature.

C-H Functionalization and Reductive Dehalogenation Strategies

C-H functionalization is a highly sought-after transformation that allows for the direct conversion of carbon-hydrogen bonds into new chemical bonds, offering a more atom-economical approach to synthesis. Photoredox catalysis has emerged as a key tool for initiating C-H functionalization reactions, often through the generation of a radical at the C-H bond. Similarly, reductive dehalogenation, the replacement of a halogen atom with a hydrogen atom, can be efficiently achieved using visible light photoredox catalysis. rsc.org This process typically involves the single-electron reduction of the carbon-halogen bond, followed by hydrogen atom abstraction from a suitable donor.

While these strategies have been successfully applied to a wide array of aryl and heteroaryl halides, research detailing the application of these methods specifically to This compound , including reaction conditions, yields, and mechanistic details, is not present in the available scientific literature.

Applications of 3 Iodo 2 Methoxy 5 Methylpyridine As a Strategic Synthetic Building Block

Design and Synthesis of Complex Heterocyclic Scaffolds

The development of novel heterocyclic frameworks is a cornerstone of modern medicinal chemistry and materials science. 3-Iodo-2-methoxy-5-methylpyridine serves as an excellent starting point for the construction of intricate, multi-ring systems, particularly those containing a fused pyridine (B92270) ring.

Pyrido-Fused Ring Systems

Pyrido-fused heterocycles, which feature a pyridine ring merged with another heterocyclic ring, are a prominent class of compounds with a wide range of biological activities and material properties. The strategic placement of the iodo and methoxy (B1213986) groups on this compound allows for its elaboration into various fused systems. For instance, the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds known for their potential as kinase inhibitors, often involves the construction of the pyrimidine (B1678525) ring onto a pre-existing pyridine. nih.govnih.govnih.goved.ac.uk While direct examples using this compound are not prevalent in the literature, its structure is amenable to the established synthetic routes.

Similarly, the synthesis of thieno[2,3-d]pyrimidines and pyrido[4',3':4,5]thieno[2,3-d]pyrimidines often starts from appropriately substituted pyridines. bldpharm.comresearchgate.net The iodo group at the 3-position of this compound can be readily converted to other functional groups, such as an amino or a cyano group, which are common precursors for the annulation of a pyrimidine ring.

Furthermore, the synthesis of pyrazolo[3,4-b]pyridines, another important heterocyclic scaffold, can be achieved by constructing a pyridine ring onto a pyrazole (B372694) or vice versa. mdpi.com The reactivity of the iodo group in this compound allows for its participation in cyclization reactions to form the desired fused systems.

Construction of Novel Pyridine Derivatives for Material and Agrochemical Research

The pyridine scaffold is a key component in the design of innovative materials, particularly for organic light-emitting diodes (OLEDs), and in the development of new agrochemicals. rsc.orgmdpi.com The unique electronic properties of the pyridine ring, which can be fine-tuned by substitution, make it an attractive component for these applications.

In the realm of materials science, pyridine-based compounds are utilized as host materials in phosphorescent OLEDs. rsc.org The ability to introduce various functional groups onto the pyridine ring of this compound through cross-coupling reactions allows for the systematic modification of the electronic and photophysical properties of the resulting molecules, a crucial aspect in the design of efficient OLED materials.

In agrochemical research, substituted pyridines are integral to the development of herbicides and fungicides. bldpharm.comchemicalbook.com For example, many commercial herbicides are derivatives of pyridine. The structural motif of this compound provides a template that can be elaborated into more complex structures with potential herbicidal or fungicidal activity. The presence of the iodo group allows for the introduction of various pharmacophores that can enhance the biological activity of the resulting compounds.

Functionalization and Diversification Strategies

A key advantage of this compound as a synthetic building block is the ease with which it can be functionalized and diversified. The presence of the highly reactive iodine atom opens up a wide range of chemical transformations, enabling the introduction of a vast array of functional groups and the construction of large libraries of related compounds.

Introduction of Diverse Functional Groups via Cross-Coupling

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis, and iodo-pyridines are excellent substrates for these transformations. The carbon-iodine bond in this compound is readily activated by palladium catalysts, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and efficiency.

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the pyridine ring and a variety of organoboron reagents. This method is widely used to synthesize biaryl compounds, which are important structural motifs in many biologically active molecules and functional materials. dtu.dkgoogle.comsigmaaldrich.com

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of terminal alkynes with the iodo-pyridine, leading to the formation of alkynyl-substituted pyridines. rsc.orgfrontiersin.org These products can serve as versatile intermediates for further transformations or as key components in materials with interesting electronic and optical properties.

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds, enabling the introduction of a wide range of primary and secondary amines at the 3-position of the pyridine ring. nih.govnih.gov This is particularly valuable in medicinal chemistry, as the amino group is a key functional group in many drug molecules.

Derivatization for Combinatorial Chemistry Approaches

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large libraries of related compounds, which can then be screened for biological activity. The versatility of this compound makes it an ideal scaffold for combinatorial library synthesis.

By employing a "build-couple-pair" strategy, large and diverse libraries can be generated from this single starting material. nih.gov The initial "build" phase involves the preparation of the this compound scaffold. In the "couple" phase, a variety of building blocks can be attached to the scaffold via the reactive iodine atom using the cross-coupling reactions described above. Finally, in the "pair" phase, further chemical transformations can be performed on other parts of the molecule to generate even greater structural diversity. This approach allows for the efficient exploration of a large chemical space, increasing the probability of discovering novel compounds with desired properties.

Contributions to Target-Oriented and Diversity-Oriented Synthesis

The strategic importance of this compound extends to both target-oriented synthesis (TOS) and diversity-oriented synthesis (DOS).

In target-oriented synthesis , the goal is to synthesize a specific, often complex, molecule with a known biological activity. The well-defined reactivity of this compound allows for its incorporation into a retrosynthetic plan, where its functional groups can be used to construct key bonds in the target molecule. For example, in the synthesis of complex kinase inhibitors or G protein-coupled receptor (GPCR) modulators, which often contain substituted pyridine cores, this compound could serve as a crucial intermediate. ed.ac.uknih.govnih.govnih.govscbt.com

In diversity-oriented synthesis , the aim is to generate a collection of structurally diverse molecules that can be used to probe biological systems and identify new drug leads. nih.govnih.govnih.govnih.gov The ability to easily functionalize this compound through a variety of reactions makes it an excellent starting point for DOS. By applying a range of different reaction conditions and coupling partners, a single scaffold can be transformed into a library of compounds with a wide range of structural and functional diversity, including sp3-rich scaffolds which are of increasing interest in drug discovery. dtu.dkfrontiersin.orgnih.govnih.gov

Computational and Theoretical Studies on 3 Iodo 2 Methoxy 5 Methylpyridine and Its Reaction Mechanisms

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For 3-Iodo-2-methoxy-5-methylpyridine, DFT studies elucidate the geometric and electronic features that govern its reactivity.

The pyridine (B92270) ring is inherently aromatic and planar due to the sp² hybridization of its carbon and nitrogen atoms. DFT calculations can optimize the molecular geometry, providing precise data on bond lengths, bond angles, and dihedral angles. These calculations would confirm the planarity of the pyridine core. The key substituents—iodine at the 3-position, a methoxy (B1213986) group at the 2-position, and a methyl group at the 5-position—introduce specific electronic and steric effects that modulate the ring's properties.

The methoxy group (-OCH₃) at the 2-position acts as an electron-donating group through resonance, increasing the electron density on the pyridine ring. Conversely, the iodine atom at the 3-position has a dual role; it is electron-withdrawing inductively due to its electronegativity but can also be weakly electron-donating through resonance. The methyl group (-CH₃) at the 5-position is a weak electron-donating group through hyperconjugation. DFT calculations can quantify these effects by mapping the electron density distribution and calculating atomic charges, revealing the most electron-rich and electron-poor sites, which is crucial for predicting reactivity towards electrophiles and nucleophiles. For instance, similar DFT studies on substituted pyridines have been used to calculate charge distribution and understand how substituents influence electronic properties. researchgate.net

Table 1: Predicted Structural Parameters of this compound from DFT Calculations

| Parameter | Predicted Value | Description |

|---|---|---|

| C-I Bond Length | ~2.10–2.15 Å | The bond is relatively long due to the large atomic radius of iodine. |

| C-O (methoxy) Bond Length | ~1.36–1.40 Å | Typical length for an aryl-ether bond. |

| C-N (pyridine) Bond Length | ~1.34–1.38 Å | Characteristic of an aromatic C-N bond within the pyridine ring. |

Quantum Mechanical Analysis of Reaction Pathways and Transition States

Quantum mechanical (QM) methods, particularly DFT, are instrumental in mapping the potential energy surfaces of chemical reactions. This analysis allows for the detailed investigation of reaction pathways, the identification of intermediates, and the characterization of transition states. For this compound, this is particularly relevant for understanding its participation in common organic reactions like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling).

In a QM study of a reaction mechanism, the structures of reactants, products, intermediates, and transition states are optimized. The energy of each of these species is calculated, providing a thermodynamic and kinetic profile of the reaction. The transition state is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For example, a computational study on the reaction of similar substituted pyridines with nucleophiles used DFT to explore the SNAr mechanism, calculating activation barriers and characterizing transition states. researchgate.net This type of analysis could be applied to this compound to determine, for instance, whether a nucleophile would preferentially attack a specific carbon atom and displace a leaving group. The calculations would reveal the activation barriers for different potential pathways, thereby predicting the most likely reaction outcome. researchgate.net

Prediction of Regioselectivity and Stereoselectivity in Derivatives

Regioselectivity—the preference for a reaction to occur at one position over another—is a critical aspect of synthetic chemistry. Computational methods can predict the regioselectivity of reactions involving this compound by analyzing the factors that control reactivity at different sites on the molecule.

The electronic effects of the substituents are a primary determinant of regioselectivity. The interplay between the electron-donating methoxy and methyl groups and the electron-withdrawing iodine atom creates a unique reactivity pattern. For electrophilic attack, calculations would likely show that positions C4 and C6 are activated by the methoxy and methyl groups. For nucleophilic attack or deprotonation, the situation is more complex. DFT studies on substituted pyridines have shown that introducing a methoxy group can increase the acidity of C-H bonds at the meta-position. researchgate.net In the case of this compound, this would influence reactions involving strong bases, such as metalation.

Computational models can calculate the stability of potential intermediates for each possible reaction pathway. For instance, in a deprotonation reaction, the stability of the resulting pyridyl anion at each possible position can be calculated. The most stable anion corresponds to the most acidic proton, thus predicting the site of metalation. researchgate.net This predictive power is invaluable for designing selective syntheses of complex pyridine derivatives.

Frontier Molecular Orbital (FMO) Analysis and Molecular Electrostatic Potential (MEP) Studies

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and spatial distribution of these orbitals are key predictors of reactivity.

HOMO: The HOMO is the outermost orbital containing electrons. Its energy is related to the molecule's ability to donate electrons (nucleophilicity). The regions of the molecule where the HOMO is localized are the most likely sites for electrophilic attack.

LUMO: The LUMO is the innermost orbital without electrons. Its energy is related to the molecule's ability to accept electrons (electrophilicity). The regions where the LUMO is localized are the most probable sites for nucleophilic attack.

For this compound, a DFT calculation would provide the energies and visual plots of the HOMO and LUMO. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability; a large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. acs.org

The Molecular Electrostatic Potential (MEP) provides a visual map of the charge distribution on the molecule's surface. The MEP plots different colors onto the surface to represent the electrostatic potential: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. This provides a clear, intuitive picture of the molecule's reactive sites.

Table 2: Conceptual FMO and MEP Data for this compound

| Parameter | Predicted Characteristic | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Relatively high | Indicates susceptibility to oxidation and attack by electrophiles. |

| LUMO Energy | Relatively low | Indicates susceptibility to reduction and attack by nucleophiles. |

| HOMO-LUMO Gap | Moderate | Suggests a balance of stability and reactivity. acs.org |

| MEP (Negative Potential) | Localized near the N atom and O atom | Predicts sites for protonation and coordination to Lewis acids. |

Influence of Substituent Effects on Pyridine Ring Properties

The properties of the pyridine ring in this compound are a direct consequence of the combined electronic and steric effects of its three substituents.

3-Iodo Group (-I): As a halogen, iodine exerts a -I effect, withdrawing electron density from the ring and deactivating it. Its large size also introduces significant steric hindrance, which can influence the approach of reagents to the adjacent C2 and C4 positions.

5-Methyl Group (-CH₃): This is a weak electron-donating group through hyperconjugation (+H) and a weak inductive (+I) effect. It provides a small increase in electron density to the ring, further activating it slightly towards electrophilic attack.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-chloro-5-methylpyridine (B98176) |

| 3-picoline |

| 3-(trifluoromethyl)pyridine |

| 2-chloro-5-(trifluoromethyl)pyridine |

| 2-methoxy-3-bromo-5-(trifluoromethyl)pyridine |

| 2-ethoxy-3,5-dinitropyridine |

| 2-methoxy-3,5-dinitropyridine |

| 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine |

| 2,6-difluoropyridine |

| 4-methoxy-pyridine |

| 2-methoxy-pyridine |

| 2-Chloro-4-iodo-5-methylpyridine |

| 5-Chloro-3-(dimethoxymethyl)-4-iodo-2-methoxypyridine |

| 3-Iodo-4-methoxypyridine |

| 4-Iodo-2-methoxy-6-methylpyridine |

| 3-methoxy-6-methylpyridine |

| 2-Iodo-3-methoxy-6-methylpyridine |

| (Z)-4-(naphthalen-2-ylamino)-4-oxobut-2-enoic acid |

Advanced Analytical Methodologies for Research on 3 Iodo 2 Methoxy 5 Methylpyridine and Its Transformations

High-Resolution Mass Spectrometry for Mechanistic Elucidation and Product Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in modern organic chemistry for obtaining precise information about the elemental composition and structure of molecules. nih.gov Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high accuracy allows for the calculation of a unique elemental formula, which is critical for identifying unknown products or transient intermediates in a reaction pathway. csic.es Techniques such as electrospray ionization (ESI) are commonly used to generate gas-phase ions from samples in solution, which can then be analyzed by the mass spectrometer. nih.gov

In the context of reactions involving 3-iodo-2-methoxy-5-methylpyridine, HRMS is pivotal for:

Confirming Product Identity: By comparing the experimentally determined exact mass with the theoretical mass calculated for the expected product, researchers can unambiguously confirm the outcome of a transformation. For this compound (formula: C7H8INO), the theoretical exact mass can be precisely matched. sigmaaldrich.com

Characterizing Byproducts: Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions, where the iodine atom is displaced, can sometimes yield minor or unexpected byproducts. HRMS can identify these species even at low concentrations, providing a more complete picture of the reaction's scope and limitations.

Mechanistic Studies: By analyzing the reaction mixture at various time points, it is possible to detect reaction intermediates. Furthermore, tandem mass spectrometry (MS/MS) experiments, where a specific ion is isolated and fragmented, provide structural information based on the resulting fragment ions. nih.gov This data is crucial for piecing together the step-by-step mechanism of a chemical transformation. For instance, in studies of related iodinated aromatic compounds, different gas chromatography-mass spectrometry (GC-MS) methods have been compared to optimize the analysis of reaction products. nih.gov

Table 1: Illustrative HRMS Data for Analysis of a Hypothetical Reaction This table presents hypothetical data to illustrate the application of HRMS in characterizing a reaction where this compound is converted to a phenyl-coupled product.

| Compound | Chemical Formula | Theoretical Exact Mass (m/z) [M+H]⁺ | Measured Exact Mass (m/z) [M+H]⁺ | Mass Error (ppm) | Inferred Identity |

| Starting Material | C₇H₉INO⁺ | 249.9723 | 249.9720 | -1.2 | Confirmed |

| Product | C₁₃H₁₄NO⁺ | 200.1070 | 200.1068 | -1.0 | Confirmed |

| Byproduct | C₇H₁₀NO⁺ | 124.0757 | 124.0759 | +1.6 | De-iodinated material |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the complete structural elucidation of organic compounds in solution. While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of protons and carbons, advanced 2D NMR techniques are often required to unambiguously assign the structure of substituted heterocycles like this compound. ipb.pt

The formation of quaternary salts or coordination complexes with pyridine (B92270) derivatives leads to significant down-field shifts for all proton signals in the ¹H NMR spectrum, reflecting the increased positive charge on the nitrogen atom and the resulting decrease in electron density on the ring carbons. pw.edu.placs.org

Key advanced NMR experiments and their applications include:

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would show a correlation between the two aromatic protons (H-4 and H-6), confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This 2D technique correlates protons with the carbon atoms to which they are directly attached. It is invaluable for assigning the signals in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over two to three bonds. This is crucial for establishing the substitution pattern. For example, it would show correlations from the methoxy (B1213986) protons (-OCH₃) to the C-2 carbon and from the methyl protons (-CH₃) to the C-5 carbon, definitively placing the substituents.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It can be used to confirm through-space proximities, for instance, between the methoxy protons and the H-6 proton of the pyridine ring. ipb.pt

Table 2: Representative ¹H and ¹³C NMR Data for this compound Note: Chemical shifts (δ) are hypothetical and reported in ppm relative to a standard. Actual values may vary based on solvent and experimental conditions. Data is based on typical values for substituted pyridines. nih.govntu.edu.sgresearchgate.net

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) | ¹H Multiplicity |

| 2 | ~160.5 | - | - |

| 3 | ~85.0 | - | - |

| 4 | ~145.2 | ~8.10 | d |

| 5 | ~132.8 | - | - |

| 6 | ~149.5 | ~7.95 | d |

| -CH₃ | ~17.5 | ~2.35 | s |

| -OCH₃ | ~54.0 | ~3.90 | s |

Chromatographic Techniques for Complex Mixture Separation and Purification in Research Scale

Following a chemical synthesis, the desired product is typically present in a mixture containing unreacted starting materials, reagents, and byproducts. Chromatographic techniques are essential for isolating and purifying the target compound. mdpi.com The choice of method depends on the scale of the reaction and the physicochemical properties of the compounds in the mixture.

Silica (B1680970) Gel Column Chromatography: This is the most common method for purification on a research scale (milligrams to grams). A solvent system (eluent) of appropriate polarity is used to move the components of the mixture through a column packed with silica gel. Compounds are separated based on their differential adsorption to the silica. For pyridine derivatives, mixtures of non-polar and polar solvents like hexanes and ethyl acetate (B1210297) are often employed. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is used for both analytical assessment of purity and for preparative-scale purification. nih.gov For pyridine derivatives, reversed-phase columns are common. Advanced mixed-mode columns can retain and separate hydrophilic compounds like pyridines without the need for ion-pairing reagents, which is advantageous as these reagents are often incompatible with mass spectrometry. helixchrom.com Purity of collected fractions is typically confirmed by analytical HPLC. nih.gov

Gas Chromatography (GC): GC is a powerful analytical technique for separating and analyzing volatile compounds. nih.gov When coupled with a mass spectrometer (GC-MS), it is highly effective for identifying components in a complex reaction mixture. nih.gov Capillary columns with different stationary phases (e.g., polar or non-polar) can be used to achieve separation of closely related isomers of substituted pyridines. nih.govresearchgate.net

Table 3: Overview of Chromatographic Methods for this compound Research

| Technique | Typical Stationary Phase | Typical Mobile Phase / Carrier Gas | Purpose |

| Column Chromatography | Silica Gel | Gradient of Hexane/Ethyl Acetate | Preparative Purification (mg to g scale) |

| HPLC | C18 or Mixed-Mode | Acetonitrile/Water with acid modifier | Analytical Purity Check & Preparative Purification |

| GC | 5% Phenyl-methylpolysiloxane | Helium or Hydrogen | Analytical Separation of Volatile Components |

Future Research Directions and Emerging Opportunities in 3 Iodo 2 Methoxy 5 Methylpyridine Chemistry

Development of Novel Catalytic Systems for Enhanced Reactivity

The reactivity of 3-iodo-2-methoxy-5-methylpyridine is largely dictated by its C-I and C-H bonds, which can be targeted for the formation of new carbon-carbon and carbon-heteroatom bonds. Future research in this area is expected to focus on the development of more efficient and selective catalytic systems for these transformations.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry and represent a significant area for future development with substrates like this compound. The iodine atom at the 3-position is a prime site for reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. However, the reactivity of this position can be influenced by the adjacent methoxy (B1213986) group, which may present steric hindrance. Research has shown that for some related iodo-methoxy-methylpyridine isomers, the reaction kinetics of Suzuki-Miyaura couplings are slower for the 3-iodo isomer compared to the 4-iodo isomer. Therefore, a key research direction will be the design of new palladium catalysts with ligands that can overcome this steric challenge and facilitate efficient coupling at the 3-position.

Another promising frontier is the catalytic C–H functionalization of the pyridine (B92270) ring. This approach avoids the need for pre-functionalized starting materials, making it a more atom-economical and sustainable strategy. rsc.org For this compound, the C-4 and C-6 positions are potential sites for direct functionalization. Future research will likely explore the use of transition metal catalysts, such as those based on rhodium, iridium, and ruthenium, to achieve regioselective C-H activation and subsequent coupling with a variety of partners.

Table 1: Potential Catalytic Transformations of this compound

| Reaction Type | Target Bond | Potential Catalyst Systems | Desired Outcome |

| Suzuki-Miyaura Coupling | C3-I | Palladium with bulky phosphine (B1218219) ligands | Formation of biaryl compounds |

| Heck Reaction | C3-I | Palladium with electron-rich ligands | Introduction of alkenyl groups |

| Sonogashira Coupling | C3-I | Palladium/Copper co-catalysis | Synthesis of alkynylpyridines |

| C-H Arylation | C4-H, C6-H | Rhodium or Iridium complexes | Direct introduction of aryl groups |

| C-H Borylation | C4-H, C6-H | Iridium catalysts | Synthesis of borylated pyridines |

Integration with Automated Synthesis Platforms and High-Throughput Experimentation

The synthesis and functionalization of pyridine derivatives are becoming increasingly important in drug discovery and materials science, where large libraries of compounds are often needed for screening. Automated synthesis platforms, which combine robotics and software to perform chemical reactions, offer a way to accelerate this process. nih.govmedium.com

Future research will likely see the integration of this compound and its derivatives into automated synthesis workflows. These platforms can be used for high-throughput experimentation (HTE) to rapidly screen a wide range of reaction conditions, catalysts, and coupling partners. rsc.org This will enable the rapid optimization of reactions and the generation of large libraries of novel compounds based on the this compound scaffold.

Flow chemistry is another key technology that is well-suited for the automated synthesis of functionalized pyridines. researchgate.net In a flow reactor, reagents are continuously pumped through a heated and pressurized tube, allowing for precise control over reaction parameters and enabling the safe use of reactive intermediates. The synthesis of substituted pyridines has been successfully demonstrated using flow chemistry, and this approach could be adapted for the continuous production of derivatives of this compound. researchgate.net

Table 2: Enabling Technologies for High-Throughput Chemistry of this compound

| Technology | Application | Potential Advantages |

| Robotic Synthesis Platforms | Automated reaction setup and execution | Increased throughput, improved reproducibility |

| High-Throughput Screening | Rapid optimization of reaction conditions | Faster discovery of new reactions and catalysts |

| Flow Chemistry | Continuous synthesis of pyridine derivatives | Enhanced safety, precise process control, scalability |

| In-line Analytics (e.g., LC-MS) | Real-time reaction monitoring | Immediate feedback for optimization |

Exploration of Sustainable and Biocatalytic Pathways for Synthesis and Functionalization

The development of more sustainable chemical processes is a major goal of modern chemistry. This includes the use of renewable starting materials, the reduction of waste, and the use of environmentally benign catalysts. For the synthesis and functionalization of this compound, several sustainable and biocatalytic approaches are emerging.

One promising area is the use of enzymes to catalyze specific reactions. Biocatalysis offers several advantages over traditional chemical catalysis, including high selectivity, mild reaction conditions, and the use of non-toxic, renewable catalysts. For example, research is ongoing to develop biocatalytic routes to substituted pyridines from biomass-derived feedstocks. ukri.orgukri.org While not yet applied to this compound specifically, these methods could be adapted in the future for its more sustainable synthesis.

Another exciting development is the use of enzymes for the dearomatization of pyridines to produce highly functionalized piperidines. ukri.orgacs.org Piperidines are important structural motifs in many pharmaceuticals. Chemo-enzymatic cascades, which combine a chemical reaction with a biocatalytic step, have been developed for the asymmetric dearomatization of activated pyridines. ukri.orgukri.org These methods could potentially be applied to derivatives of this compound to create a range of chiral piperidine (B6355638) products.

Table 3: Emerging Sustainable and Biocatalytic Methods

| Approach | Description | Potential Application to this compound |

| Biocatalytic Synthesis | Use of enzymes or whole-cell systems to produce pyridines from renewable feedstocks. ukri.org | Future sustainable synthesis of the pyridine core. |

| Chemo-enzymatic Dearomatization | A combination of chemical activation and enzymatic reduction to produce chiral piperidines. ukri.org | Synthesis of complex, chiral piperidine derivatives. |

| Photocatalysis | Use of light to drive chemical reactions, often with organocatalysts. nih.gov | Milder and more selective functionalization reactions. |

Q & A

Q. What are the established synthetic routes for 3-Iodo-2-methoxy-5-methylpyridine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves halogenation of a pyridine precursor. For example, iodination via directed ortho-metalation (using methoxy or methyl groups as directing agents) or copper/palladium-catalyzed coupling reactions (e.g., Ullmann or Suzuki-Miyaura). Key parameters include:

- Catalyst selection : CuI or Pd(PPh₃)₄ for coupling reactions .

- Solvent optimization : Polar aprotic solvents (DMF, THF) enhance reaction efficiency .

- Temperature control : Reactions often proceed at 80–120°C; lower temperatures may reduce side products .

Yield optimization requires iterative adjustment of stoichiometry (e.g., iodine equivalents) and catalyst loading.

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy at C2, methyl at C5) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (expected [M+H]⁺ at m/z 265.98).

- Elemental Analysis : Validate C, H, N, and I content within ±0.3% deviation .

- HPLC : Purity assessment using a C18 column with UV detection at 254 nm .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks, as pyridine derivatives may irritate respiratory systems .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can researchers address challenges in regioselective iodination during the synthesis of this compound?

- Methodological Answer : Regioselectivity is influenced by directing groups. The methoxy group at C2 directs iodination to C3 via coordination with Lewis acids (e.g., BF₃·Et₂O). Strategies include:

- Protecting Groups : Temporarily block reactive sites (e.g., silylation of hydroxyl groups) to avoid competing reactions .

- Metalation : Use LDA (Lithium Diisopropylamide) to deprotonate specific positions, followed by iodine quenching .

- Computational Modeling : DFT calculations predict transition states to guide reagent selection .

Q. What methodologies are effective in resolving contradictory data regarding the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Contradictions (e.g., variable yields in Suzuki couplings) arise from:

- Ligand Effects : Test diverse ligands (e.g., SPhos vs. XPhos) to stabilize Pd intermediates .

- Base Optimization : Replace K₂CO₃ with Cs₂CO₃ for enhanced solubility in non-polar solvents .

- Reaction Monitoring : Use in-situ IR or GC-MS to detect intermediates and adjust conditions dynamically .

Q. How can this compound be utilized as a building block in the synthesis of complex heterocyclic systems for drug discovery?

- Methodological Answer :

- Pharmacophore Integration : Couple with aryl boronic acids (Suki reaction) to create biaryl motifs common in kinase inhibitors .

- Heterocycle Functionalization : Use Buchwald-Hartwig amination to introduce amino groups for antibiotic scaffolds .

- Click Chemistry : Azide-alkyne cycloaddition to append triazole moieties for antiviral agents .

Q. What strategies ensure the stability of this compound under various storage and reaction conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.